N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligands

This compound is an ideal procurement choice for researchers expanding SAR around the benzothiazole-piperazine scaffold. Its 4-methylpiperazine and phenylthio side-chain substitutions represent under-explored structural variations in multi-target-directed ligand studies. With no published primary pharmacological data, it is perfectly suited for in-house profiling against key CNS targets, offering the potential to serve as a structurally matched negative control. This specific chemical space has not been covered in published multi-target studies, making it a unique tool for generating novel, proprietary data in target-engagement assays.

Molecular Formula C21H24N4OS2
Molecular Weight 412.57
CAS No. 1209075-50-2
Cat. No. B2543497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide
CAS1209075-50-2
Molecular FormulaC21H24N4OS2
Molecular Weight412.57
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C21H24N4OS2/c1-24-10-12-25(13-11-24)21-23-18-8-7-16(15-19(18)28-21)22-20(26)9-14-27-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,26)
InChIKeyXPIQGYITDHRIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide (CAS 1209075-50-2): Chemical Class and Baseline Characteristics for Scientific Procurement


N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a synthetic small molecule belonging to the benzothiazole-piperazine propanamide class [1]. Its structure combines a 2-(4-methylpiperazin-1-yl)benzo[d]thiazole core with a 3-(phenylthio)propanamide side chain. Members of this class have been investigated primarily as multi-target-directed ligands for neurodegenerative diseases, with reported activities against cholinesterases, sigma receptors, and NMDA receptor subunits [1]. However, compound-specific primary pharmacological data for this exact structure (CAS 1209075-50-2) are not publicly available in peer-reviewed literature or patents as of the search date. The information presented herein relies on class-level inferences and publicly disclosed vendor characterization data.

Why Generic Substitution of Benzothiazole-Piperazine Propanamide Analogs Can Compromise Research Outcomes: The Case of N-(2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide


Within the benzothiazole-piperazine propanamide series, even subtle structural changes—such as the nature of the thioether side chain, the substituent on the piperazine ring, or the position of the amide linkage—can drastically alter polypharmacological profiles. For example, in a closely related series, N-alkyl derivatives demonstrated markedly higher sigma-1 and sigma-2 receptor binding affinities compared to their N-aryl counterparts, while P2X7 inhibitory activity was retained only in nitrogen-containing heteroaromatic derivatives [1]. Therefore, assuming functional equivalence between N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide and its nearest analogs without direct comparative data risks introducing uncontrolled variables into target-engagement or phenotypic assays.

Quantitative Differentiation Evidence for N-(2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide (CAS 1209075-50-2): Comparator Analysis


Cholinesterase Inhibitory Potency Relative to Donepezil in a Multi-Target Benzothiazole-Piperazine Propanamide Series

In the doctoral thesis that provides the foundational SAR for this compound class, several benzothiazole-piperazine propanamide derivatives were directly compared to the clinical standard donepezil for acetylcholinesterase (AChE) inhibition. While the exact inhibitory value for N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is not reported, the study identifies compounds 12, 13, and 16 as lead candidates with nanomolar activity across cholinesterase, sigma-1/2, and GluN2B targets [1]. These lead compounds differ from the target compound primarily in the substituent on the phenylthio group and the piperazine N-alkyl chain. The target compound's 4-methylpiperazine and unsubstituted phenylthio moieties place it structurally closer to the moderately active derivatives (e.g., compound 4) rather than the nanomolar leads [1].

Alzheimer's disease Acetylcholinesterase inhibition Multi-target-directed ligands

Sigma-1 Receptor Binding Affinity: Structural Determinants Differentiating N-Alkyl from N-Aryl Propanamides

The Turgutalp thesis demonstrates a clear SAR division: N-alkyl benzothiazole-piperazine propanamide derivatives exhibit significantly higher sigma-1 receptor binding affinities than their N-aryl counterparts [1]. The target compound bears an N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) moiety, which is neither a simple N-alkyl nor a typical N-aryl substituent; its piperazine-linked benzothiazole creates a unique electronic environment. Compounds 12 and 13 (N-alkyl derivatives) displayed sigma-1 Ki values in the low nanomolar range (12: Ki ≈ 2.3 nM; 13: Ki ≈ 5.1 nM), whereas N-aryl derivatives were largely inactive (>1000 nM) [1].

Sigma receptors Neuroprotection Ligand binding

GluN2B (NMDA) Receptor Antagonism: Subtype Selectivity versus In-Class Candidates

Select compounds from the benzothiazole-piperazine propanamide series were screened for GluN2B subunit binding. Compound 13 showed a GluN2B Ki of 18.5 nM, while compound 16 demonstrated a Ki of 42.3 nM [1]. No GluN2B data exist for the target compound. The presence of the 4-methylpiperazine group (as opposed to the unsubstituted piperazine or morpholine in other analogs) may influence hydrogen-bonding interactions with the GluN2B ifenprodil-binding pocket, but this remains uncharacterized.

NMDA receptor GluN2B Excitotoxicity

Optimal Research Use Cases for N-(2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide (CAS 1209075-50-2) Based on Available Evidence


Chemical Probe for Benzothiazole-Piperazine SAR Expansion

As an unscreened member of a pharmacologically diverse series, this compound is best suited for research groups expanding the structure-activity relationship (SAR) of benzothiazole-piperazine propanamides. Its 4-methylpiperazine substitution and phenylthio side chain represent a point of structural variation that has not been explored in published multi-target studies [1]. Procurement for this purpose is justified only when accompanied by plans for in-house profiling against AChE, sigma-1/2, GluN2B, and P2X7 targets.

Negative Control Candidate for Sigma-1/GluN2B Pharmacology

Based on SAR trends, the target compound may possess weak or negligible sigma-1 and GluN2B affinity relative to lead compounds 12 and 13 [1]. If experimentally confirmed, it could serve as a structurally matched negative control in target-engagement studies, enabling cleaner interpretation of polypharmacology data. This application requires validation via in-house radioligand displacement assays.

Synthetic Intermediate for Diversified Propanamide Libraries

The compound's phenylthio group can be oxidized to sulfoxide or sulfone derivatives, or substituted via nucleophilic aromatic substitution, offering a handle for late-stage diversification. It is suitable as a building block for combinatorial library synthesis aimed at exploring chemical space around the benzothiazole-piperazine scaffold [1].

Standard for Analytical Method Development and Purity Benchmarking

Commercial availability from vendors (NLT 95% purity by HPLC) makes this compound a practical reference standard for LC-MS method development targeting benzothiazole-piperazine derivatives. Its distinct retention time and mass spectrum (MW 412.57, [M+H]+ m/z 413.2) can serve as a system suitability marker in high-throughput screening workflows.

Quote Request

Request a Quote for N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.